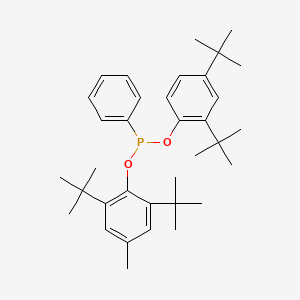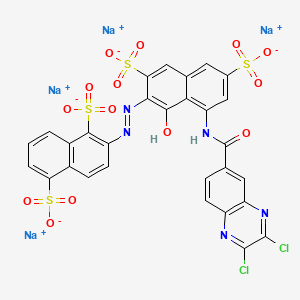
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its naphthalene core, multiple sulfonic acid groups, and an azo linkage. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 2,3-dichloro-6-quinoxalinylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3,6-disulfo-2-naphthalenylamine.
Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Maintaining low temperatures during diazotization to prevent decomposition.
- Using excess reagents to drive the reactions to completion.
- Employing purification techniques such as crystallization and filtration to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, disrupt cell membranes, and interfere with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, disodium salt
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, monosodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its multiple sulfonic acid groups and the presence of an azo linkage, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high solubility and stability.
Propriétés
Numéro CAS |
72639-31-7 |
|---|---|
Formule moléculaire |
C29H13Cl2N5Na4O14S4 |
Poids moléculaire |
946.6 g/mol |
Nom IUPAC |
tetrasodium;5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H17Cl2N5O14S4.4Na/c30-27-28(31)33-19-9-12(4-6-17(19)32-27)29(38)34-20-11-14(51(39,40)41)8-13-10-22(53(45,46)47)24(25(37)23(13)20)36-35-18-7-5-15-16(26(18)54(48,49)50)2-1-3-21(15)52(42,43)44;;;;/h1-11,37H,(H,34,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
Clé InChI |
WNXAOKZZJLIMCW-UHFFFAOYSA-J |
SMILES canonique |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


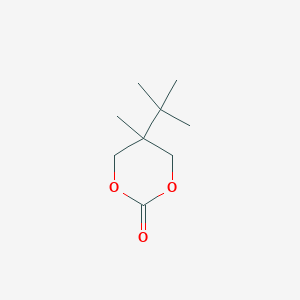
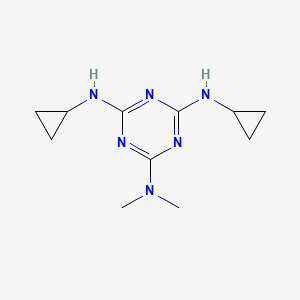
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
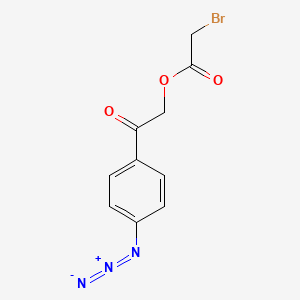
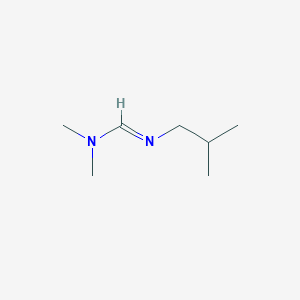
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
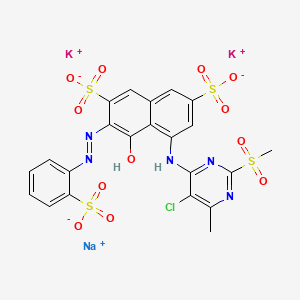

![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

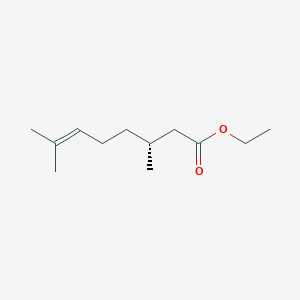
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
